molecular formula C13H9Cl2N3O B2495064 2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile CAS No. 341967-10-0

2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile

Cat. No.: B2495064
CAS No.: 341967-10-0
M. Wt: 294.14
InChI Key: YHGKEABGFDZFNN-SNAWJCMRSA-N
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Description

This compound features a propanedinitrile backbone conjugated with a methoxypropene chain and a 3,4-dichlorophenylamino substituent. Such structural features are common in pharmaceuticals and agrochemicals, where electronic and steric properties influence target binding and metabolic stability .

Properties

IUPAC Name

2-[(E)-3-(3,4-dichloroanilino)-1-methoxyprop-2-enylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c1-19-13(9(7-16)8-17)4-5-18-10-2-3-11(14)12(15)6-10/h2-6,18H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGKEABGFDZFNN-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)C=CNC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=C(C#N)C#N)/C=C/NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile involves several steps. One common synthetic route includes the reaction of 3,4-dichloroaniline with methoxypropenylidene malononitrile under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Key Substituents Biological Relevance/Properties Reference ID
Target Compound C₁₃H₁₀Cl₂N₃O - Propanedinitrile
- Methoxypropene
- 3,4-Dichlorophenylamino
Hypothesized to exhibit kinase inhibition or antimicrobial activity due to nitrile and Cl groups
(2E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile C₂₂H₁₉Cl₂N₃S - Thiazolyl ring
- Butylphenylamino
Enhanced π-π stacking (thiazole) and lipophilicity (butyl); potential anticancer activity
(E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile C₁₉H₁₁Cl₂N₃O₂S - Benzodioxole
- Thiazolyl ring
Increased polarity (benzodioxole) and metabolic stability; CNS-targeted applications
(2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile C₁₅H₁₀Cl₂N₂ - Dual chlorophenyl groups
- No methoxy or dinitrile
Higher log P (1.345) due to Cl density; possible herbicide or antifungal use
(2E)-3-(3,4-Dichlorophenyl)-1-{6-[2-(dimethylamino)ethoxy]-4,7-dimethoxybenzofuran-5-yl}prop-2-en-1-one C₂₃H₂₂Cl₂NO₅ - Benzofuran
- Dimethylaminoethoxy
Improved solubility (ethoxy) and cell penetration; kinase inhibitor candidate

Physicochemical and ADMET Properties

  • Lipophilicity (log P/D):

    • The target compound’s dichlorophenyl and nitrile groups likely confer a log P ~3.5–4.0, comparable to analogs in (e.g., (2E)-3-(3,4-dichlorophenyl)-N-arylprop-2-enamides with log D₇.₄ = 3.1–4.2) .
    • Thiazole-containing analogs (e.g., ) show higher log P (4.5–5.7) due to sulfur’s hydrophobic contribution.
  • Solubility and Bioavailability:

    • The methoxy group in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., ).
    • Benzodioxole derivatives () exhibit moderate solubility (log D₆.₅ ~2.8) but reduced membrane permeability.

Key Research Findings

Substituent Impact on Activity:

  • Replacement of methoxy with thiazole () increases lipophilicity and antimicrobial efficacy but reduces solubility.
  • Dichlorophenyl groups universally enhance target affinity across analogs, likely due to halogen bonding .

Metabolic Stability:

  • Propanedinitriles (target compound) are prone to hydrolysis in vivo, whereas thiazole derivatives () exhibit longer half-lives (t₁/₂ > 6 h) .

Toxicity Considerations:

  • High log P (>5) in some analogs () correlates with hepatotoxicity in rodent models. The target compound’s moderate log P may mitigate this risk.

Biological Activity

The compound 2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile (CAS No. 341967-10-0) is a member of the malononitrile derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H9Cl2N3OC_{13}H_9Cl_2N_3O, with a molecular weight of 294.14 g/mol. The structure features a dichlorophenyl group, which is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many malononitrile derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Some studies suggest that these compounds may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
  • Enzyme Inhibition : Compounds like this one may act as inhibitors for specific enzymes, which can be pivotal in metabolic pathways.

Antimicrobial Activity

A study assessing the antimicrobial potential of malononitrile derivatives demonstrated that several compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

CompoundMIC (µg/mL)Target Organism
2E-Malononitrile Derivative32E. coli
2E-Malononitrile Derivative16S. aureus

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. The data suggest that the compound exhibits dose-dependent cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest at G2/M phase

Case Studies

  • Study on Tyrosinase Inhibition : A related compound demonstrated strong inhibitory activity against tyrosinase, an enzyme crucial in melanin production. The IC50 value was reported at 17.05 µM, indicating potential applications in skin whitening formulations .
  • Anticancer Efficacy in Animal Models : In vivo studies using murine models showed that administration of related malononitrile derivatives led to significant tumor reduction in xenograft models, suggesting its potential as an anticancer agent .

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